molecular formula C16H22N2O4 B2882558 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid CAS No. 2243509-90-0

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid

Cat. No. B2882558
CAS RN: 2243509-90-0
M. Wt: 306.362
InChI Key: MOQDQLVUOAEAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

  • The synthesis of spirocycles, including those related to the queried compound, often involves multi-component reactions that allow for the efficient assembly of complex molecular architectures. For instance, novel four-component reactions in water have been developed for the convergent synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, demonstrating a metal-free approach to synthesizing spirocyclic compounds with potential biological activities (Balamurugan, Perumal, & Menéndez, 2011).
  • Research on spirocyclic pyrazolones by oxidative C-N bond formation highlights another synthetic route, showcasing the creation of spirocyclic compounds through iodine-mediated oxidative reactions (Agejas & Ortega, 2015).

Structural Analysis

  • The study of competitive 1,2-C atom shifts in strained carbene spiro[3.3]hept-1-ylidene, although not directly related to the exact queried compound, provides insight into the structural dynamics and rearrangements that spirocyclic compounds can undergo. Such understanding aids in the rational design of spirocyclic compounds with desired properties (Rosenberg, Schrievers, & Brinker, 2016).

Biological Activities

  • The synthesis and evaluation of dispiro compounds for AChE inhibitory activity highlight the potential of spirocyclic compounds in medicinal chemistry. For example, novel dispiro 7-aryltetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole compounds were synthesized and shown to have promising AChE inhibitory activity, suggesting the relevance of spirocyclic compounds in developing treatments for conditions like Alzheimer's disease (Sivakumar, Kumar, Ali, & Choon, 2013).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-9-17-11(13(19)20)5-6-12(17)16(18)7-4-8-16/h5-6H,4,7-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQDQLVUOAEAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C13CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid

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